B 669

Description

Properties

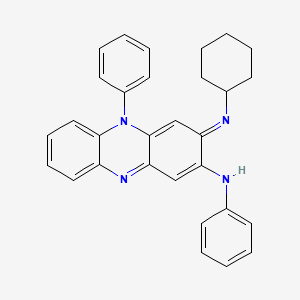

IUPAC Name |

3-cyclohexylimino-N,5-diphenylphenazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N4/c1-4-12-22(13-5-1)31-26-20-28-30(21-27(26)32-23-14-6-2-7-15-23)34(24-16-8-3-9-17-24)29-19-11-10-18-25(29)33-28/h1,3-5,8-13,16-21,23,31H,2,6-7,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKDHXICKPDCTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C2C=C3C(=NC4=CC=CC=C4N3C5=CC=CC=C5)C=C2NC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78182-92-0 |

Source

|

| Record name | B 669 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078182920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of B 669 (Clofazimine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clofazimine (B1669197), also known as B 669, is a lipophilic riminophenazine dye initially developed for the treatment of tuberculosis and widely used for multibacillary leprosy and erythema nodosum leprosum.[1][2][3] Its mechanism of action is multifaceted, encompassing both antimycobacterial and anti-inflammatory properties, which are not yet fully elucidated.[4][5] The primary proposed antibacterial mechanisms involve binding to bacterial DNA and generating reactive oxygen species (ROS).[1][5] Additionally, Clofazimine exhibits significant immunomodulatory effects, including the inhibition of various signaling pathways and modulation of cytokine production.[5][6] This guide provides a detailed overview of the current understanding of Clofazimine's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

Clofazimine's therapeutic effects stem from a combination of direct antimicrobial actions and modulation of the host immune response.

Antimycobacterial Properties

The bactericidal effect of Clofazimine, particularly against Mycobacterium leprae, is believed to be driven by two primary mechanisms:

-

DNA Intercalation: Clofazimine binds to the guanine (B1146940) bases of bacterial DNA.[1] This interaction blocks the DNA's template function, thereby inhibiting bacterial proliferation and replication.[1][5]

-

Generation of Reactive Oxygen Species (ROS): When Clofazimine interacts with bacterial cells, it can lead to the production of ROS, such as superoxide (B77818) and hydrogen peroxide.[5] The resulting oxidative stress can damage various cellular components, including lipids, proteins, and nucleic acids, ultimately leading to bacterial cell death.[5]

Anti-inflammatory and Immunomodulatory Properties

Clofazimine possesses significant anti-inflammatory and immunosuppressive capabilities, which are crucial for managing inflammatory complications of leprosy, such as erythema nodosum leprosum.[2][5] These effects are attributed to several mechanisms:

-

Inhibition of Innate Immune Signaling: Clofazimine has been shown to significantly inhibit the activation of key innate immune signaling pathways, including the NF-κB, JNK, and ERK pathways.[6] This leads to a reduction in the production of pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β.[6][7]

-

Modulation of Macrophage Function: As a lipophilic compound, Clofazimine accumulates in macrophages.[4] It has been observed to induce apoptosis in macrophages, which may contribute to its anti-inflammatory effects.[8] Furthermore, when macrophages sequester Clofazimine into crystal-like drug inclusions (CLDIs), it alters their response to Toll-like receptor (TLR) ligation, leading to decreased TNFα production and enhanced secretion of the anti-inflammatory cytokine IL-1RA.[7]

-

Inhibition of the Myeloperoxidase (MPO) System: Clofazimine can scavenge chlorinating oxidants generated by the MPO-Cl(-)-H2O2 system, which may contribute to its anti-inflammatory actions.[9]

-

Potassium Channel Blocker: A study in human T cells revealed that Clofazimine acts as a blocker of the Kv1.3 potassium channel.[1] This channel is crucial for the stimulation and proliferation of effector memory T cells, suggesting a potential therapeutic role for Clofazimine in T-cell-mediated autoimmune diseases.[1]

Signaling Pathways

Clofazimine's immunomodulatory effects are mediated through its interaction with several key intracellular signaling cascades.

Inhibition of NF-κB, JNK, and ERK Pathways

Clofazimine has been demonstrated to inhibit the activation of the NF-κB, JNK (AP-1), and ERK (Elk) signaling pathways.[6] This inhibition likely underpins its broad anti-inflammatory and immunosuppressive effects.

Caption: Clofazimine inhibits key inflammatory signaling pathways.

Modulation of Macrophage Response to TLR Ligation

Within macrophages, Clofazimine accumulates as crystal-like drug inclusions (CLDIs), which alters the cellular response to pathogens by modulating TLR signaling. This leads to an anti-inflammatory phenotype characterized by reduced TNFα and increased IL-1RA production.

Caption: Clofazimine CLDIs modulate macrophage TLR4 signaling.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of Clofazimine.

Table 1: In Vitro Activity of Clofazimine against Nontuberculous Mycobacteria (NTM)

| NTM Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| M. avium | ≤0.062 | 0.25 |

| M. intracellulare | ≤0.062 | 0.25 |

| M. kansasii | ≤0.062 | 0.125 |

| M. abscessus | 0.5 | 0.5 |

| M. massiliense | 0.25 | 0.5 |

Data sourced from a study on 303 clinical NTM isolates.[10]

Table 2: In Vitro Activity of Clofazimine against S. epidermidis

| Strain | IC₅₀ (nM) |

| S. epidermidis (MDR clinical isolates) | < 100 |

Data from a study using a nanocarrier delivery system.[11][12]

Table 3: Pharmacokinetic Parameters of Clofazimine

| Parameter | Value | Description |

| P-gp (Efflux Transporter) | ||

| Kₘ | 223.3 ± 14.73 µM | Michaelis constant |

| Vₘₐₓ | 548.8 ± 87.15 pmol/min/mg protein | Maximum reaction velocity |

| BCRP (Efflux Transporter) | ||

| Kₘ | 381.9 ± 25.07 µM | Michaelis constant |

| Vₘₐₓ | 5.8 ± 1.22 pmol/min/mg protein | Maximum reaction velocity |

| OAT1 (Uptake Transporter) | ||

| Kₘ | 0.63 ± 0.15 µM | Michaelis constant |

| Vₘₐₓ | 8.23 ± 1.03 pmol/min/mg protein | Maximum reaction velocity |

| OAT3 (Uptake Transporter) | ||

| Kₘ | 0.47 ± 0.1 µM | Michaelis constant |

| Vₘₐₓ | 17.81 ± 2.19 pmol/min/mg protein | Maximum reaction velocity |

Data from in vitro studies characterizing Clofazimine as a substrate of various drug transporters.[13]

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research.

Protocol 1: Determination of Clofazimine in Human Plasma by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for quantifying Clofazimine concentrations in plasma samples.[3][14]

-

Sample Preparation:

-

To 0.5 mL of plasma, add an internal standard (e.g., medazepam).

-

Precipitate proteins by adding methanol.

-

Extract the drug and internal standard with a dichloromethane/diisopropyl ether (1:1, v/v) mixture at pH 3.0.

-

Centrifuge and evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Column: Reversed-phase C8 column.

-

Mobile Phase: Methanol/0.25N sodium acetate (B1210297) buffer (pH 3.0) (74:26, v/v).

-

Flow Rate: 1 mL/min.

-

Detection: UV detector set at 286 nm.

-

-

Quantitation:

-

Generate a standard curve using known concentrations of Clofazimine.

-

Calculate the concentration in unknown samples by comparing the peak area ratio of Clofazimine to the internal standard against the standard curve.

-

Caption: Workflow for quantifying Clofazimine in plasma via HPLC.

Protocol 2: Luciferase Reporter Assay for NF-κB Pathway Activity

This protocol is used to assess the effect of Clofazimine on the NF-κB signaling pathway.[6]

-

Cell Culture and Transfection:

-

Seed HEK293T cells into 24-well plates.

-

Transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

-

Treatment:

-

24 hours post-transfection, treat the cells with Clofazimine at the desired concentration (e.g., 2 µg/mL) or a vehicle control (e.g., DMSO).

-

Induce the NF-κB pathway with a stimulant (e.g., TNF-α). Include a known inhibitor (e.g., BAY-117802) as a positive control.

-

-

Luciferase Assay:

-

After a 24-hour incubation period, lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Compare the normalized luciferase activity in Clofazimine-treated cells to the vehicle-treated control to determine the extent of pathway inhibition.

-

Conclusion and Future Directions

Clofazimine (this compound) is a clinically important drug with a complex mechanism of action that extends beyond its direct antimycobacterial effects. Its ability to modulate key inflammatory signaling pathways highlights its potential for repositioning in other inflammatory and autoimmune diseases. Future research should focus on fully delineating the molecular targets of Clofazimine within these pathways, optimizing its therapeutic index to reduce side effects like skin pigmentation, and exploring novel delivery systems to enhance its efficacy and safety profile. A deeper understanding of its interaction with host cell biology will be critical for unlocking the full therapeutic potential of this versatile compound.

References

- 1. Clofazimine - Wikipedia [en.wikipedia.org]

- 2. Clofazimine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. academic.oup.com [academic.oup.com]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Clofazimine? [synapse.patsnap.com]

- 6. Clofazimine inhibits innate immunity against Mycobacterium tuberculosis by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phagocytosed Clofazimine Biocrystals can Modulate Innate Immune Signaling by Inhibiting TNFα and Boosting IL-1RA Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis-Inducing Activity of Clofazimine in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms by which clofazimine and dapsone inhibit the myeloperoxidase system. A possible correlation with their anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Widening the Therapeutic Perspectives of Clofazimine by Its Loading in Sulfobutylether β-Cyclodextrin Nanocarriers: Nanomolar IC50 Values against MDR S. epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of Clofazimine as a Potential Substrate of Drug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of clofazimine in leprosy patients by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enigmatic B.669: A Technical Guide to its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound B.669, a riminophenazine derivative with notable biological activity. This document delves into its chemical structure, mechanism of action, and key experimental data, offering valuable insights for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure of B.669

B.669, chemically known as 3-anilino-10-phenyl-2,10-dihydro-2-(cyclohexylimino)phenazine, is a synthetic compound belonging to the riminophenazine class.[1] Its core structure consists of a tricyclic phenazine (B1670421) nucleus, which is characteristic of this group of compounds.

Systematic Name: 3-anilino-10-phenyl-2,10-dihydro-2-(cyclohexylimino)phenazine Molecular Formula: C₃₀H₂₈N₄ Molecular Weight: 444.57 g/mol

The structure of B.669 is closely related to that of clofazimine (B1669197), another well-known riminophenazine used in the treatment of leprosy. The key distinction lies in the substituents at the 2-imino and 10-positions of the phenazine ring. In B.669, a cyclohexylimino group is present at the 2-position and a phenyl group at the 10-position, whereas clofazimine possesses an isopropylamino group and a p-chlorophenyl group at these respective positions.

Mechanism of Action: A Multi-pronged Approach

The biological activity of B.669, like other riminophenazines, is attributed to a multi-faceted mechanism of action that primarily targets cellular membranes and redox processes. The proposed signaling pathway involves two key events: the generation of reactive oxygen species (ROS) and the stimulation of phospholipase A2 (PLA2) activity.

Signaling Pathway of Riminophenazines

Caption: Proposed mechanism of action for riminophenazines like B.669.

Quantitative Data Summary

A study comparing the effects of B.669 and clofazimine on human neutrophils provided valuable quantitative data on their prooxidative and membrane-altering activities.[3]

| Parameter | B.669 (10 µg/mL) | Clofazimine (10 µg/mL) |

| Phospholipase A2 Activity | ||

| [³H]lysophosphatidylcholine Release | Dose-related increase | Dose-related increase |

| [³H]arachidonate Release | Dose-related increase | Dose-related increase |

| Superoxide (B77818) Generation | ||

| Resting Neutrophils (1 µg/mL) | Increased production | Increased production |

| FMLP-stimulated Neutrophils (1 µg/mL) | Increased production | Increased production |

FMLP: N-Formylmethionine-leucyl-phenylalanine, a potent neutrophil chemoattractant and activator.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of B.669 and other riminophenazines.

Synthesis of Riminophenazines (General Protocol)

The synthesis of riminophenazine derivatives can be achieved through a multi-step process. A general approach involves the condensation of substituted anilines with a phenazine precursor, followed by oxidative cyclization.[4][5][6]

Workflow for Phenazine Synthesis

Caption: General workflow for the synthesis of phenazine derivatives.

Materials and Reagents:

-

Substituted anilines

-

Nitroaromatic compounds (e.g., nitrobenzene (B124822) derivatives)

-

Strong base (e.g., potassium tert-butoxide)

-

Silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA)

-

Anhydrous solvents (e.g., THF, toluene)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Formation of the N-aryl-2-nitrosoaniline intermediate:

-

Dissolve the substituted aniline and the nitroaromatic compound in an anhydrous solvent under an inert atmosphere.

-

Add the strong base portion-wise at a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Quench the reaction and perform an aqueous workup to isolate the crude intermediate.

-

Purify the intermediate by column chromatography.

-

-

Cyclization to the Phenazine Derivative:

-

Dissolve the purified intermediate in an appropriate solvent.

-

Add the silylating agent and heat the reaction mixture.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction and remove the solvent under reduced pressure.

-

Purify the final phenazine derivative by recrystallization or column chromatography.

-

Measurement of Reactive Oxygen Species (ROS) Generation

Several methods can be employed to measure the generation of ROS induced by riminophenazines.[7][8][9][10][11] A common approach utilizes fluorescent probes that react with specific ROS.

Materials and Reagents:

-

Cell line of interest (e.g., neutrophils, macrophages)

-

Cell culture medium and supplements

-

B.669 or other riminophenazine dissolved in a suitable solvent (e.g., DMSO)

-

Fluorescent ROS probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - H₂DCFDA for general ROS, MitoSOX™ Red for mitochondrial superoxide)

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Culture the cells to the desired confluency in appropriate culture vessels.

-

-

Probe Loading:

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescent ROS probe in serum-free medium for the recommended time and concentration.

-

-

Treatment:

-

Wash the cells to remove excess probe.

-

Treat the cells with different concentrations of B.669 in fresh medium. Include a vehicle control (e.g., DMSO).

-

-

Measurement:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorometer or capture images using a fluorescence microscope.

-

The increase in fluorescence intensity corresponds to the level of ROS generation.

-

Phospholipase A2 (PLA2) Activity Assay

The activity of PLA2 can be determined using various assay kits or by measuring the release of radiolabeled arachidonic acid from membrane phospholipids.[3][12][13][14][15]

Materials and Reagents:

-

Isolated cells or cell membranes

-

B.669 or other riminophenazine

-

Phospholipase A2 Assay Kit (e.g., colorimetric or fluorometric) or [³H]-arachidonic acid

-

Scintillation counter (for radiolabeled assay)

-

Spectrophotometer or fluorometer (for kit-based assays)

Procedure (using a generic colorimetric assay kit):

-

Sample Preparation:

-

Prepare cell lysates or isolated membranes according to the kit's instructions.

-

-

Assay Reaction:

-

To a microplate well, add the assay buffer, the substrate (e.g., a synthetic phospholipid analog), and the cell sample.

-

Add B.669 at various concentrations to the respective wells. Include a control without the compound.

-

-

Incubation:

-

Incubate the plate at the recommended temperature for a specific period.

-

-

Detection:

-

Add the detection reagent, which reacts with a product of the PLA2-catalyzed reaction to produce a colored product.

-

Measure the absorbance at the specified wavelength using a spectrophotometer.

-

The increase in absorbance is proportional to the PLA2 activity.

-

Antimycobacterial Activity Testing

The antimycobacterial activity of B.669 can be determined by measuring the Minimum Inhibitory Concentration (MIC) against various mycobacterial strains.[16][17]

Materials and Reagents:

-

Mycobacterium species (e.g., Mycobacterium tuberculosis, Mycobacterium smegmatis)

-

Appropriate liquid or solid growth medium (e.g., Middlebrook 7H9 broth, 7H11 agar)

-

B.669 stock solution

-

96-well microplates

-

Incubator

Procedure (Broth Microdilution Method):

-

Preparation of Inoculum:

-

Grow the mycobacterial strain to mid-log phase and adjust the turbidity to a McFarland standard.

-

-

Serial Dilution:

-

Perform a two-fold serial dilution of the B.669 stock solution in the microplate wells containing growth medium.

-

-

Inoculation:

-

Inoculate each well with the prepared mycobacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

-

-

Incubation:

-

Incubate the plates at the optimal growth temperature for the specific mycobacterial species for a defined period (days to weeks).

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of B.669 that completely inhibits visible growth of the mycobacteria. This can be assessed visually or by using a growth indicator dye (e.g., resazurin).

-

References

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [guidechem.com]

- 3. An in vitro comparison of the effects of the prooxidative riminophenazines clofazimine and B669 on neutrophil phospholipase A2 activity and superoxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. US6242602B1 - One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for the detection of reactive oxygen species - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]

- 13. abcam.com [abcam.com]

- 14. Determination of phospholipase A2 activity by a colorimetric assay using a pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. abcam.com [abcam.com]

- 16. journals.asm.org [journals.asm.org]

- 17. Antimycobacterial activities of riminophenazines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phoenix Drug: An In-depth Technical Guide to the Discovery and Analogue Development of B669 (Clofazimine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and subsequent analogue development of the riminophenazine antibiotic B669, widely known as clofazimine (B1669197). Initially synthesized as an anti-tuberculosis agent, its journey has seen it repurposed for leprosy and more recently, re-emerge as a critical component in the fight against multidrug-resistant tuberculosis (MDR-TB). This document delves into the core scientific data, experimental methodologies, and the intricate signaling pathways that define clofazimine and its next-generation analogues.

A Serendipitous Discovery and a Winding History

The story of clofazimine (B669) begins in 1954 at Trinity College, Dublin, where a team of scientists led by Vincent Barry synthesized the compound as part of a research program focused on developing new treatments for tuberculosis.[1][2] While it showed promise, initial in vivo studies in some animal models proved disappointing, leading to the discontinuation of its development for TB.[3]

However, the compound's potential was not overlooked. In 1959, researcher Y. T. Chang discovered its significant activity against Mycobacterium leprae, the causative agent of leprosy.[1] Following successful clinical trials, the Swiss pharmaceutical company Novartis launched clofazimine in 1969 under the brand name Lamprene®, where it became a cornerstone of multidrug therapy for leprosy.[1][2]

Decades later, with the rise of MDR-TB, the medical community revisited clofazimine. Its unique mechanism of action, distinct from other anti-TB drugs, made it a valuable "repurposed" agent.[4] Clinical studies, notably the "Bangladesh regimen," demonstrated that clofazimine-containing regimens could significantly shorten and improve the success rates of MDR-TB treatment.[5][6]

The Drive for Analogue Discovery: Overcoming Limitations

Despite its efficacy, clofazimine's clinical use is hampered by its high lipophilicity (ClogP ≈ 7.48), which leads to a very long half-life and significant accumulation in tissues, particularly adipose and skin.[7][8] This accumulation of the reddish-brown dye is responsible for the common and often stigmatizing side effect of skin pigmentation.[7][8]

These limitations spurred the development of clofazimine analogues with three primary goals:

-

Reduce lipophilicity to decrease tissue accumulation and skin pigmentation.

-

Maintain or enhance anti-mycobacterial potency, especially against resistant strains.

-

Improve pharmacokinetic properties , such as achieving a shorter half-life.

Systematic structure-activity relationship (SAR) studies have been crucial in this endeavor. Research has shown that the central tricyclic phenazine (B1670421) system and the pendant aromatic rings are vital for its anti-tuberculosis activity.[7][8] Key modifications have focused on the C2 and N5 positions of the phenazine core. A significant breakthrough has been the replacement of the phenyl group at the C2 position with a pyridyl group, leading to a new series of compounds with improved physicochemical properties, enhanced potency, and reduced pigmentation potential.[7][8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for clofazimine and some of its promising analogues, providing a basis for comparison of their antimycobacterial activity and physicochemical properties.

Table 1: In Vitro Activity of Clofazimine and Analogues against M. tuberculosis

| Compound | M. tuberculosis H37Rv MIC (µg/mL) | M. tuberculosis Drug-Sensitive Clinical Isolates MIC Range (µg/mL) | M. tuberculosis Drug-Resistant Clinical Isolates MIC Range (µg/mL) | ClogP | Reference(s) |

| Clofazimine (B669) | 0.12 - 0.25 | 0.044 - 0.24 | 0.108 - 0.24 | ~7.48 | [7][10] |

| TBI-166 | 0.063 | <0.005 - 0.15 | Not specified | 4.52 | [10] |

| C2 Pyridylamino Analogue 25 | 0.07 (µM) | Not specified | Not specified | 5.322 | [7] |

| Analogue B4154 | 0.25 (MIC90) | Not specified | Not specified | Not specified | [1] |

| Analogue B4157 | 0.12 (MIC90) | Not specified | Not specified | Not specified | [1] |

| Prioritized Analogues (12 compounds) | 0.011 - 0.038 | 0.015 - 0.116 | 0.015 - 0.121 | Lower than Clofazimine | [10] |

Table 2: In Vivo Efficacy of Clofazimine and TBI-166 in a Murine Model of Acute Tuberculosis

| Compound | Dose (mg/kg/day) | Treatment Duration | Lung CFU Reduction (log10) vs. Untreated | Reference(s) |

| Clofazimine | 20 | 3 weeks | Superior to untreated | [10] |

| TBI-166 | 20 | 3 weeks | Superior to Clofazimine at the same dose | [10] |

| TBI-166 | 10 - 80 | 8 weeks | Significant reduction (1.7 - 2.2 log10) | [10] |

Experimental Protocols

This section details the methodologies for key experiments cited in the research and development of clofazimine and its analogues.

Synthesis of C2-Pyridylamino Riminophenazine Analogues

The synthesis of novel riminophenazine analogues, such as the promising C2-pyridylamino series, involves a multi-step process. The following is a generalized protocol based on published methods:[7][11]

-

Condensation: React a substituted o-nitrofluorobenzene with a substituted p-chloroaniline in the presence of a base (e.g., potassium hydroxide) to yield a nitro-adduct.

-

Reduction of Nitro Group: The nitro group of the adduct is then reduced to an amine. This can be achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or with a reducing agent such as zinc in acetic acid.

-

Formation of the Phenazine Core: The resulting diamine intermediate is reacted with an oxidizing agent, often ferric chloride in the presence of an acid, to facilitate the cyclization and formation of the tricyclic phenazine core.

-

Introduction of the C2-substituent: The phenyl group at the C2 position is replaced by reacting the phenazine intermediate with the desired amine, for example, 3-aminopyridine, often in the presence of a base like diisopropylethylamine (DIPEA) in a suitable solvent such as tetrahydrofuran (B95107) (THF) under reflux.

-

Imination: The final step involves the introduction of the imino group at the C3 position by reacting the intermediate with an amine, such as isopropylamine, typically in a solvent like dioxane at elevated temperatures.

-

Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antimycobacterial activity is commonly determined using the Microplate Alamar Blue Assay (MABA).[10][12][13]

-

Preparation of Bacterial Inoculum: M. tuberculosis (e.g., H37Rv strain) is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. The culture is then diluted to a standardized turbidity.

-

Drug Dilution Series: The test compounds are serially diluted in a 96-well microplate containing 7H9 broth to achieve a range of final concentrations.

-

Inoculation: Each well (except for negative controls) is inoculated with the prepared bacterial suspension. A drug-free well serves as a positive growth control.

-

Incubation: The microplate is sealed and incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: A solution of Alamar Blue reagent is added to each well.

-

Second Incubation: The plate is re-incubated for 24-48 hours.

-

Reading the Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

In Vivo Efficacy in a Murine Model of Tuberculosis

The efficacy of clofazimine analogues is often evaluated in a mouse model of tuberculosis.[10][14]

-

Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

-

Treatment Initiation: Treatment with the test compounds, administered orally via gavage, typically begins several weeks post-infection when a stable bacterial load is established in the lungs.

-

Dosing Regimen: Compounds are administered daily or on an intermittent schedule for a defined period (e.g., 4-8 weeks). A control group receives the vehicle only.

-

Assessment of Bacterial Load: At specified time points, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.

-

Colony Forming Unit (CFU) Enumeration: Serial dilutions of the tissue homogenates are plated on Middlebrook 7H11 agar (B569324) plates. The plates are incubated at 37°C for 3-4 weeks, after which the number of colonies is counted to determine the bacterial load (CFU) per organ.

-

Data Analysis: The reduction in log10 CFU in the organs of treated mice is compared to that of the untreated control group to determine the in vivo efficacy of the compound.

Assessment of Skin Pigmentation

A key objective in analogue development is the reduction of skin discoloration. This is assessed in animal models through:

-

Visual Observation: The skin of treated animals is visually inspected and compared to control animals for any signs of pigmentation.[10]

-

Reflectance Spectroscopy: This non-invasive technique can be used to quantitatively measure changes in skin color.[15] Skin cryosections can be analyzed with a microscopic imaging system to detect the presence of the drug.[15]

Signaling Pathways and Mechanism of Action

The mechanism of action of clofazimine is multifaceted, involving direct antibacterial effects and modulation of the host immune response.

Antibacterial Mechanism: The Role of Reactive Oxygen Species (ROS)

Clofazimine's primary bactericidal effect is believed to be mediated by the generation of reactive oxygen species (ROS) within the mycobacterium.[3][16][17]

Caption: Clofazimine redox cycling and ROS generation pathway in mycobacteria.

This process involves a redox cycle where clofazimine is reduced by the mycobacterial type II NADH dehydrogenase (NDH-2).[3][17] The reduced form of the drug then non-enzymatically reacts with molecular oxygen to regenerate the oxidized form of clofazimine and produce superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[3][16] This continuous production of ROS leads to oxidative stress, causing damage to vital cellular components such as DNA, lipids, and proteins, ultimately resulting in bacterial cell death.[18]

Anti-Inflammatory Mechanism

Clofazimine also possesses significant anti-inflammatory properties, which are beneficial in managing the inflammatory reactions associated with leprosy and potentially tuberculosis.[18] This immunomodulatory effect is thought to involve the regulation of cytokine production.[18]

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro and In Vivo Activities of the Riminophenazine TBI-166 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reduction of Clofazimine by Mycobacterial Type 2 NADH:Quinone Oxidoreductase: A PATHWAY FOR THE GENERATION OF BACTERICIDAL LEVELS OF REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic evaluation of structure-activity relationships of the riminophenazine class and discovery of a C2 pyridylamino series for the treatment of multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Impact of Clofazimine Dosing on Treatment Shortening of the First-Line Regimen in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro and In Vivo Activities of the Riminophenazine TBI-166 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TBI-166 | Working Group for New TB Drugs [newtbdrugs.org]

- 15. The Physicochemical Basis of Clofazimine-Induced Skin Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activity of Clofazimine and TBI-166 against Mycobacterium tuberculosis in Different Administration Intervals in Mouse Tuberculosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reduction of clofazimine by mycobacterial type 2 NADH:quinone oxidoreductase: a pathway for the generation of bactericidal levels of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of B 669

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

B 669 is a riminophenazine compound, identified as an analogue of clofazimine (B1669197), with demonstrated antimicrobial and anticancer activities.[1][2][3] This technical guide provides a comprehensive overview of the available information on this compound, with a detailed focus on the pharmacokinetics and bioavailability of its parent compound, clofazimine, due to the limited publicly available data specific to this compound. The information on clofazimine serves as a critical reference point for researchers and drug development professionals working with this compound or similar riminophenazine agents. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies, and provides visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a clofazimine analogue with notable biological activities.[3] It has been investigated for its potential to reverse P-glycoprotein-mediated multidrug resistance (MDR) in human lung cancer cell lines.[1] Studies have shown that at therapeutically relevant concentrations, this compound can restore sensitivity to various chemotherapeutic agents in MDR cancer cells.[1] Furthermore, this compound, alongside clofazimine, has been found to inhibit the proliferation of cancer cell lines through mechanisms involving phospholipase A2.[2] The primary recognized application of this class of compounds is in antimicrobial therapy, with this compound showing activity against Mycobacterium leprae.[3]

Pharmacokinetics of Clofazimine (as a proxy for this compound)

Due to the scarcity of specific pharmacokinetic data for this compound, this section details the pharmacokinetic profile of its parent compound, clofazimine. These data provide a foundational understanding that can inform the preclinical and clinical development of this compound.

Absorption and Bioavailability

Clofazimine is administered orally, and its absorption is variable. When formulated in an oil-wax suspension, the bioavailability is approximately 70%.[4] The presence of food appears to enhance absorption, leading to an increase in the peak plasma drug concentration and a reduction in the time to reach this peak.[4]

Distribution

Metabolism

The metabolism of clofazimine in humans is not fully elucidated. To date, three urinary metabolites have been identified, although their biological activity remains unknown.[4]

Elimination

A significant portion of unchanged clofazimine is excreted in the feces. The elimination half-life of the drug is highly variable, with some reports indicating it can be as long as 70 days.[4] In healthy volunteers, following a single oral dose of 200 mg, the mean terminal half-life was determined to be 10.6 ± 4.0 days.[7]

Quantitative Pharmacokinetic Data for Clofazimine

The following tables summarize the key pharmacokinetic parameters of clofazimine from studies in both humans and animal models.

Table 1: Single-Dose Pharmacokinetics of Clofazimine in Healthy Human Volunteers [7]

| Parameter | Value | Conditions |

| Dose | 200 mg (oral) | Administered with food |

| Cmax (mean ± S.D.) | 861 ± 289 pmol/g | |

| Tmax (median) | 8 hours | |

| t½ (mean ± S.D.) | 10.6 ± 4.0 days | |

| AUC with food (mean ± S.D.) | 29.1 ± 8.7 nmol·hr/g | |

| AUC without food (mean ± S.D.) | 18.0 ± 4.5 nmol·hr/g |

Table 2: Single-Dose Pharmacokinetics of Clofazimine in a Mouse Model [5]

| Tissue | Cmax (µg/g or µg/mL) | Tmax (hours) | t½ (hours) |

| Serum | 4 | > 45 | |

| Lungs | 7 | > 45 | |

| Liver | 7 | > 45 | |

| Spleen | 7 | > 45 |

Experimental Protocols

This section outlines the methodologies employed in key studies on clofazimine, which can be adapted for the investigation of this compound.

Human Pharmacokinetic Study Protocol[7]

-

Subjects: Healthy male volunteers.

-

Dosing: Single oral doses of 200 mg of clofazimine were administered. In a multiple-dose experiment, volunteers received 50 mg per day for 8 days.

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Analysis: Plasma concentrations of clofazimine were determined to calculate pharmacokinetic parameters.

Murine Pharmacokinetic and Pharmacodynamic Study Protocol[5][6]

-

Animal Model: BALB/c mice, both infected with Mycobacterium tuberculosis and uninfected.

-

Dosing Regimens: Various dosing regimens were used, including single doses and multiple doses of 6.25, 12.5, and 25 mg/kg of body weight/day, as well as regimens with loading doses.

-

Sample Collection: Serum and tissues (lungs, liver, and spleen) were collected at different time points.

-

Analysis: Drug concentrations in serum and tissues were measured to determine pharmacokinetic profiles. Pharmacodynamic parameters were evaluated in infected mice over a 12-week treatment period.

Visualizations

Logical Relationship of this compound

Caption: Logical relationship of this compound to clofazimine and its activities.

Experimental Workflow for Pharmacokinetic Analysis

Caption: General experimental workflow for preclinical pharmacokinetic analysis.

Conclusion

This compound is a promising clofazimine analogue with demonstrated potential in both antimicrobial and oncological applications. While specific pharmacokinetic and bioavailability data for this compound are not extensively available in the public domain, the detailed profile of its parent compound, clofazimine, provides a robust framework for guiding future research and development. The experimental protocols and data presented in this guide offer a valuable resource for scientists and researchers aiming to further characterize the therapeutic potential of this compound and other riminophenazine derivatives. Further studies are warranted to delineate the specific pharmacokinetic properties of this compound and to establish its clinical utility.

References

- 1. The riminophenazine agents clofazimine and B669 reverse acquired multidrug resistance in a human lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The riminophenazine agents clofazimine and B669 inhibit the proliferation of cancer cell lines in vitro by phospholipase A2-mediated oxidative and nonoxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Clinical pharmacokinetics of clofazimine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Pharmacodynamics of Clofazimine in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. ila.ilsl.br [ila.ilsl.br]

In Vitro Antimicrobial Spectrum of B 669: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antimicrobial spectrum of B 669, a riminophenazine derivative and an analog of clofazimine (B1669197). The document details its activity against various microorganisms, outlines the experimental protocols for its evaluation, and illustrates its proposed mechanism of action.

Core Antimicrobial Spectrum: Data Presentation

For a broader context of the antimicrobial potential of riminophenazines, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for the parent compound, clofazimine, against a variety of microorganisms. It is anticipated that this compound would exhibit a similar, though not identical, profile.

Table 1: Illustrative In Vitro Antimicrobial Spectrum of Clofazimine

| Microorganism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | 0.12 - 4 | 0.5 | 1 |

| Methicillin-resistant S. aureus (MRSA) | 0.25 - 8 | 1 | 4 |

| Streptococcus pneumoniae | 0.06 - 1 | 0.12 | 0.25 |

| Enterococcus faecalis | 1 - 16 | 4 | 8 |

| Enterococcus faecium | 2 - 32 | 8 | 16 |

| Mycobacteria | |||

| Mycobacterium tuberculosis | 0.06 - 1 | 0.12 | 0.25 |

| Mycobacterium avium complex (MAC) | 0.125 - 16 | 1 | 4 |

| Gram-Negative Bacteria | |||

| Escherichia coli | >32 | >32 | >32 |

| Pseudomonas aeruginosa | >32 | >32 | >32 |

| Klebsiella pneumoniae | >32 | >32 | >32 |

Note: This table is a composite representation based on publicly available data for clofazimine and is intended for illustrative purposes. The exact MIC values for this compound may vary.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of this compound, like other riminophenazines, is multifaceted and targets the bacterial cell membrane. The proposed mechanism involves the enhancement of phospholipase A2 activity, leading to the accumulation of lysophospholipids.[1][2][4] These lysophospholipids disrupt the cell membrane, leading to a cascade of events, including the inhibition of potassium transport, which is crucial for bacterial survival.[5] This mechanism is consistent with the observed selective activity against Gram-positive bacteria, as their cell envelope structure may be more susceptible to this mode of action.

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound antimicrobial activity.

Experimental Protocols: In Vitro Susceptibility Testing

The determination of the in vitro antimicrobial spectrum of this compound is typically performed using standardized methods, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI). This method allows for the quantitative determination of the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Standard workflow for MIC determination.

Detailed Methodologies:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a known concentration.

-

Preparation of Inoculum: The test microorganism is cultured on an appropriate agar (B569324) medium. A standardized inoculum is then prepared in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Broth Microdilution Assay:

-

The broth microdilution assay is performed in a 96-well microtiter plate.

-

A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Each well is inoculated with the standardized bacterial suspension.

-

A positive control well (broth and inoculum without this compound) and a negative control well (broth only) are included.

-

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a promising antimicrobial agent with a selective spectrum of activity against Gram-positive bacteria. Its mechanism of action, which involves the disruption of the bacterial cell membrane through the accumulation of lysophospholipids and subsequent inhibition of essential ion transport, presents a unique target for antimicrobial development. The standardized methodologies for in vitro susceptibility testing, such as the broth microdilution method, are crucial for the continued evaluation and characterization of this and other novel antimicrobial compounds. Further research to fully elucidate the quantitative antimicrobial spectrum of this compound against a wider range of clinical isolates is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. academic.oup.com [academic.oup.com]

- 5. The riminophenazines, clofazimine and B669, inhibit potassium transport in gram-positive bacteria by a lysophospholipid-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Activity of B 669 (Clofazimine) Against Mycobacterium leprae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofazimine (B1669197), designated B 669, is a lipophilic riminophenazine dye that has been a cornerstone in the multidrug therapy (MDT) for leprosy for decades.[1][2] Its role extends beyond its direct antimycobacterial properties, as it also possesses significant anti-inflammatory effects, which are crucial in managing leprosy reactions.[1][3] This technical guide provides a comprehensive overview of the activity of this compound against Mycobacterium leprae, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used to evaluate its activity.

Mechanism of Action

The precise mechanism of action of clofazimine against M. leprae is multifaceted and not yet fully elucidated.[4] However, current research points to two primary pathways: interaction with mycobacterial DNA and the generation of reactive oxygen species (ROS).[1][3]

2.1 Interaction with Mycobacterial DNA

Clofazimine is known to bind to the guanine (B1146940) bases of bacterial DNA.[1] This interaction is thought to interfere with DNA template function, thereby inhibiting mycobacterial replication and transcription.[3]

2.2 Generation of Reactive Oxygen Species (ROS)

A significant component of clofazimine's bactericidal activity is attributed to the production of ROS.[1][3] The proposed pathway involves the enzymatic reduction of clofazimine by the mycobacterial type 2 NADH:quinone oxidoreductase (NDH-2). The reduced form of the drug is then non-enzymatically re-oxidized by molecular oxygen, leading to the formation of superoxide (B77818) radicals and other ROS.[5][6] This continuous redox cycling generates a bactericidal level of oxidative stress within the mycobacterium.[5][7]

References

- 1. What is Clofazimine used for? [synapse.patsnap.com]

- 2. Clofazimine in Nontuberculous Mycobacterial Infections: A Growing Niche - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Clofazimine? [synapse.patsnap.com]

- 4. Apoptosis-Inducing Activity of Clofazimine in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduction of Clofazimine by Mycobacterial Type 2 NADH:Quinone Oxidoreductase: A PATHWAY FOR THE GENERATION OF BACTERICIDAL LEVELS OF REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reduction of clofazimine by mycobacterial type 2 NADH:quinone oxidoreductase: a pathway for the generation of bactericidal levels of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Immunosuppressive Action of B 669: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The riminophenazine compound B 669, an experimental analogue of the anti-mycobacterial agent clofazimine, has demonstrated significant immunosuppressive properties. This technical guide synthesizes the available scientific literature to provide an in-depth understanding of its mechanism of action, supported by experimental evidence. The core of this compound's immunosuppressive activity lies in its ability to modulate lymphocyte function through a unique, lysophospholipid-dependent pathway.

Core Mechanism of Immunosuppression

Research indicates that this compound exerts its immunosuppressive effects by inhibiting the proliferation of human mononuclear leukocytes (MNL). This process is initiated by the stimulation of phospholipase A2 activity in these cells, leading to an increased release of lysophosphatidylcholine (B164491) (LPC) and arachidonic acid. The accumulation of LPC, a potent anti-proliferative agent, is the primary driver of the observed immunosuppression. The key molecular target of this LPC-mediated inhibition is the Na+, K+-adenosine triphosphatase (Na+, K+-ATPase) enzyme, a critical component for maintaining the electrochemical gradients necessary for lymphocyte activation and proliferation.

At concentrations of 0.6 µM and higher, this compound has been shown to cause a dose-dependent inhibition of both mitogen- and alloantigen-stimulated lymphocyte proliferation[1]. This effect is more pronounced with this compound compared to its parent compound, clofazimine[1].

Quantitative Data on Lymphocyte Inhibition

While the full dose-response data from the primary research is not publicly available, the foundational study reports a dose-dependent inhibition of tritiated thymidine (B127349) uptake by human mononuclear leukocytes starting at a this compound concentration of 0.6 µM[1]. The following table summarizes the known quantitative information.

| Compound | Starting Concentration for Inhibition | Cell Type | Assay | Effect |

| This compound | 0.6 µM | Human Mononuclear Leukocytes (MNL) | Mitogen- and Alloantigen-stimulated [³H]thymidine uptake | Dose-dependent inhibition of proliferation[1] |

| Clofazimine | 0.6 µM | Human Mononuclear Leukocytes (MNL) | Mitogen- and Alloantigen-stimulated [³H]thymidine uptake | Dose-dependent inhibition of proliferation[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature describing the immunosuppressive properties of this compound. These protocols are based on standard immunological assays and the information available in the primary research abstract.

Lymphocyte Proliferation Assay (Tritiated Thymidine Uptake)

This assay measures the inhibition of mitogen- or alloantigen-stimulated lymphocyte proliferation by this compound.

-

Cell Preparation: Human mononuclear leukocytes (MNL) are isolated from peripheral blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: MNLs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal calf serum, antibiotics, and L-glutamine.

-

Stimulation: Cells are stimulated with a mitogen (e.g., phytohemagglutinin, PHA) or in a mixed lymphocyte reaction (MLR) with allogeneic irradiated MNLs to induce proliferation.

-

Treatment: Varying concentrations of this compound (solubilized in an appropriate solvent like DMSO) are added to the cell cultures at the time of stimulation. Control cultures receive the solvent alone.

-

[³H]thymidine Incorporation: After a defined incubation period (typically 48-72 hours), [³H]thymidine is added to the cultures for the final 18-24 hours. Proliferating cells incorporate the radiolabeled thymidine into their DNA.

-

Harvesting and Measurement: Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter. The results are expressed as counts per minute (CPM) or as a percentage of the control response.

Lysophosphatidylcholine (LPC) Release Assay

This assay quantifies the release of LPC from MNLs following treatment with this compound.

-

Cell Labeling: MNLs are pre-labeled with a radioactive precursor, such as [³H]choline, which is incorporated into cellular phospholipids, including phosphatidylcholine.

-

Treatment: The labeled cells are washed and then incubated with different concentrations of this compound for a short period.

-

Lipid Extraction: The cell supernatant is collected, and lipids are extracted using a standard method, such as the Bligh-Dyer extraction.

-

Chromatography: The extracted lipids are separated by thin-layer chromatography (TLC) to isolate the LPC fraction.

-

Quantification: The radioactivity of the LPC spot on the TLC plate is measured using a scintillation counter to determine the amount of LPC released.

Na+, K+-ATPase Activity Assay

This assay measures the effect of this compound-induced LPC on the activity of Na+, K+-ATPase in MNLs.

-

Membrane Preparation: A crude membrane fraction is prepared from MNLs by homogenization and differential centrifugation.

-

Enzyme Reaction: The membrane preparation is incubated in a reaction buffer containing ATP, Na+, K+, and Mg²⁺. The reaction is initiated by the addition of the membrane fraction. To measure Na+, K+-ATPase specific activity, a parallel reaction is run in the presence of ouabain, a specific inhibitor of the enzyme.

-

Treatment: The assay is performed in the presence and absence of this compound or exogenously added LPC.

-

Phosphate (B84403) Measurement: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is measured using a colorimetric method, such as the Fiske-Subbarow method.

-

Calculation: The Na+, K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the Graphviz DOT language.

Caption: Signaling pathway of this compound-induced immunosuppression.

Caption: Workflow for assessing this compound's effect on lymphocyte proliferation.

References

Unraveling the Impact of B 669 on Phospholipase Activity: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Initial Investigation: A comprehensive search for the compound designated "B 669" in relation to its effects on phospholipase activity has yielded no specific, publicly available scientific data. The identifier "this compound" does not correspond to a recognized chemical entity in major chemical and biological databases or in the published scientific literature. The search results primarily associate "this compound" with a federal road in Germany and unrelated commercial product codes.

This lack of information prevents the creation of a detailed technical guide as requested. The core subject of the inquiry, a compound with the identifier "this compound" that modulates phospholipase activity, does not appear to be a matter of public scientific record.

It is possible that "this compound" represents an internal, pre-clinical, or otherwise non-publicly disclosed compound designation. Alternatively, this identifier may be a typographical error.

Path Forward: To enable the generation of the requested in-depth technical guide, a valid and recognized chemical name, CAS number, or another standard identifier for the compound of interest is required. With a correct identifier, a thorough analysis of its effects on phospholipase activity can be conducted, including:

-

Quantitative Data Analysis: Summarizing inhibitory concentrations (IC50), binding affinities (Ki), and other relevant quantitative data into structured tables for comparative analysis.

-

Detailed Experimental Protocols: Outlining the methodologies used in key experiments to determine the compound's effects on various phospholipase isoforms.

-

Visualization of Molecular Pathways: Creating diagrams of signaling pathways influenced by the compound's interaction with phospholipases and illustrating experimental workflows using the Graphviz DOT language.

Without a verifiable starting point, the creation of the requested technical guide, including data tables, experimental protocols, and visualizations, cannot be fulfilled. We encourage the user to provide a corrected or alternative identifier for the compound to proceed with this inquiry.

Cellular Uptake and Distribution of B 669 (Clofazimine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular uptake, transport, and subcellular distribution of the riminophenazine antibiotic B 669, also known as Clofazimine (B1669197) (CFZ). The information presented herein is a synthesis of findings from multiple in vitro and in vivo studies, designed to serve as a comprehensive resource for professionals in the fields of pharmacology and drug development.

Cellular Transport of this compound

The movement of this compound across cellular membranes is a complex process mediated by both passive diffusion and the active involvement of membrane transport proteins. As a lipophilic and weakly basic compound, its transport characteristics are crucial determinants of its efficacy and tissue accumulation.

Influx and Efflux Transporters

Studies utilizing transporter gene-overexpressing cell lines have identified key players in the cellular uptake and efflux of this compound.

Uptake Transporters:

Organic Anion Transporters (OATs) have been shown to facilitate the uptake of this compound. Specifically, research has demonstrated that in HEK293 cell lines overexpressing OAT1 and OAT3, the uptake rate of clofazimine was significantly increased.[1][2] No significant uptake was observed in cell lines overexpressing OCT1, OCT2, OATP1B1, OATP1B3, OATP2B1, or NTCP.[1][3]

Efflux Transporters:

This compound is a substrate for the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[2] The intracellular concentrations of clofazimine were significantly increased in the presence of selective inhibitors of P-gp and BCRP.[1][2][3] Bidirectional transport assays confirmed the role of these proteins in the efflux of this compound.[1][2][3]

Quantitative Data on this compound Transport

The following tables summarize the key quantitative parameters of this compound transport kinetics and the effects of various inhibitors.

Table 1: Kinetic Parameters of this compound Transport

| Transporter | Cell Line | Parameter | Value |

| OAT1 | HEK293 | Km | 0.63 ± 0.15 µM[2][3] |

| Vmax | 8.23 ± 1.03 pmol/min/mg protein[1][3] | ||

| OAT3 | HEK293 | Km | 0.47 ± 0.1 µM[2][3] |

| Vmax | 17.81 ± 2.19 pmol/min/mg protein[1][3] | ||

| P-gp | MDCKII | Km | 223.3 ± 14.73 µM[1][2] |

| Vmax | 548.8 ± 87.15 pmol/min/mg protein[1][2] | ||

| BCRP | MDCKII | Km | 381.9 ± 25.07 µM[1][2] |

| Vmax | 5.8 ± 1.22 pmol/min/mg protein[1][2] |

Table 2: Effect of Transporter Overexpression on this compound Uptake

| Transporter | Cell Line | Fold Increase in Uptake vs. Control |

| OAT1 | HEK293 | 1.93[1][2][3] |

| OAT3 | HEK293 | 3.09[1][2][3] |

Table 3: Effect of Inhibitors on Intracellular this compound Concentration

| Transporter | Inhibitor | Cell Line | Fold Increase in Concentration |

| P-gp | Verapamil (B1683045) | LLC-PK1 | 2.7[2] |

| Cyclosporine-A | LLC-PK1 | 2.36 - 5.43[2] | |

| Quinidine | LLC-PK1 | 3.25 - 3.95[2] | |

| PSC-833 | LLC-PK1 | 1.35 - 10[2] | |

| BCRP | Ko143 | MDCKII | 1.87 - 2.41[2] |

| Daunorubicin | MDCKII | 1.74 - 2.23[2] |

Table 4: Efflux Ratios of this compound in Transwell Assays

| Transporter | Cell Line | Mean Efflux Ratio |

| P-gp | MDCKII | 4.17 ± 0.63[1][2][3] |

| BCRP | MDCKII | 3.37 ± 1.2[1][2][3] |

Subcellular Distribution of this compound

Upon entering the cell, this compound exhibits a distinct pattern of subcellular distribution, with a notable accumulation in specific organelles.

Lysosomal Sequestration

As a weakly basic compound, this compound is subject to pH-dependent ion trapping within the acidic environment of lysosomes.[4] This leads to a significant accumulation of the drug within these organelles.[5]

Formation of Crystal-Like Drug Inclusions (CLDIs)

With prolonged exposure, this compound can precipitate within the lysosomes of macrophages, forming highly stable, membrane-associated complexes referred to as crystal-like drug inclusions (CLDIs).[4] These CLDIs represent a significant depot of the drug within the host.[4][5] In vivo studies in mice have shown that after 8 weeks of treatment, up to 90% of the this compound mass in the spleen is sequestered in CLDIs within resident macrophages.[5]

Tissue Distribution

In vivo studies have demonstrated that this compound distributes widely throughout the body, with a pronounced accumulation in tissues rich in macrophages and fatty tissues.[6] Following chronic administration in mice, this compound massively redistributes from adipose tissue to the liver and spleen.[5] The concentration of this compound in the spleen can reach levels greater than 50 µg/g after 4 weeks of administration, while serum levels remain comparatively low at 1-2 µg/mL.[7] This sequestration is so effective that the spleen continues to retain this compound even after plasma concentrations have significantly decreased following discontinuation of the drug.[5]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the cellular uptake and distribution of this compound.

In Vitro Cellular Uptake Assay in HEK293 Cells

This protocol is designed to quantify the uptake of this compound in Human Embryonic Kidney 293 (HEK293) cells, including those overexpressing specific transporters like OAT1 and OAT3.

Materials:

-

HEK293 cells (wild-type and transporter-overexpressing)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Poly-D-lysine coated 24-well plates

-

Hank's Balanced Salt Solution (HBSS)

-

This compound (Clofazimine) stock solution

-

Transporter inhibitors (e.g., probenecid, diclofenac)

-

ATCC detergent

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells onto poly-D-lysine-coated 24-well plates at a density of 1.5 x 105 cells/well and incubate for 24 hours.[2]

-

Pre-incubation: Wash the cells twice with pre-warmed HBSS. Pre-incubate the cells in HBSS for 10 minutes at 37°C.[2]

-

Uptake Initiation: Remove the pre-incubation buffer and add HBSS containing the desired concentration of this compound (e.g., 10 µM) with or without a transporter inhibitor.[2]

-

Incubation: Incubate the plates for a specified time (e.g., 5 minutes) at 37°C.[2]

-

Uptake Termination: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding a detergent solution (e.g., ATCC detergent).[8]

-

Quantification: Determine the intracellular concentration of this compound using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Normalization: Normalize the this compound concentration to the total protein content in each well.

Bidirectional Transport Assay in MDCKII Cells

This assay is used to determine if this compound is a substrate for efflux transporters like P-gp and BCRP using Madin-Darby Canine Kidney II (MDCKII) cells grown on transwell inserts.

Materials:

-

MDCKII cells (wild-type and transporter-overexpressing)

-

Transwell inserts (e.g., 12-well format)

-

Culture medium and reagents as in 3.1

-

This compound stock solution

-

Efflux transporter inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP)

-

HBSS

Procedure:

-

Cell Seeding: Seed MDCKII cells on the apical side of the transwell inserts and culture until a confluent monolayer is formed, typically for 4-6 days.

-

Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Transport Assay (Apical to Basolateral - A to B): a. Wash both the apical and basolateral chambers with pre-warmed HBSS. b. Add HBSS containing this compound to the apical chamber and HBSS without the drug to the basolateral chamber. c. Incubate at 37°C. d. At specified time points (e.g., 15, 30, 45, 60 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.[1]

-

Transport Assay (Basolateral to Apical - B to A): a. Wash both chambers with pre-warmed HBSS. b. Add HBSS containing this compound to the basolateral chamber and HBSS without the drug to the apical chamber. c. Incubate at 37°C. d. At the same time points, collect samples from the apical chamber and replace with fresh HBSS.[1]

-

Inhibitor Study: Repeat steps 3 and 4 in the presence of a known efflux transporter inhibitor in both chambers.

-

Quantification: Analyze the concentration of this compound in the collected samples by LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio is calculated as the ratio of Papp (B to A) to Papp (A to B).

Subcellular Fractionation and this compound Quantification

This protocol describes a general method to determine the distribution of this compound in different subcellular compartments.

Materials:

-

Cells or tissue homogenates

-

Homogenization buffer

-

Differential centrifugation equipment

-

Sucrose solutions of varying densities

-

This compound extraction solvent (e.g., methanol)

-

Analytical equipment (LC-MS/MS)

Procedure:

-

Cell/Tissue Homogenization: Homogenize the cells or tissue in an appropriate ice-cold buffer to disrupt the plasma membrane while keeping organelles intact.

-

Differential Centrifugation: a. Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells. b. Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria. c. Further centrifuge the supernatant at a very high speed (e.g., 100,000 x g for 60 minutes) to pellet microsomes (endoplasmic reticulum fragments). The final supernatant represents the cytosol. d. Lysosomes can be isolated using density gradient centrifugation with sucrose.

-

This compound Extraction: Extract this compound from each subcellular fraction using an appropriate organic solvent like methanol.[8]

-

Quantification: Measure the concentration of this compound in each fraction using LC-MS/MS.

-

Data Analysis: Express the amount of this compound in each fraction as a percentage of the total amount of this compound in the cell homogenate.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the cellular transport of this compound.

Caption: Cellular transport pathways of this compound (Clofazimine).

Caption: Experimental workflow for in vitro cellular uptake assay.

Caption: Subcellular distribution and sequestration of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Clofazimine as a Potential Substrate of Drug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Clofazimine as a Potential Substrate of Drug Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Adaptive Biosystems Engineering Approach towards Modeling the Soluble-to-Insoluble Phase Transition of Clofazimine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiscale Distribution and Bioaccumulation Analysis of Clofazimine Reveals a Massive Immune System-Mediated Xenobiotic Sequestration Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clofazimine pharmacokinetics in patients with TB: dosing implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of clofazimine in the mouse model of tuberculosis. | Infolep [leprosy-information.org]

- 8. Molecular Imaging of Intracellular Drug-Membrane Aggregate Formation - PMC [pmc.ncbi.nlm.nih.gov]

B 669 (Clofazimine): A Comprehensive Technical Guide to Solubility and Stability in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

B 669, chemically known as Clofazimine (B1669197), is a lipophilic rhiminophenazine dye with significant antimycobacterial properties. It is a cornerstone in the multi-drug treatment of leprosy and is increasingly being repurposed for drug-resistant tuberculosis and other mycobacterial infections. The efficacy and formulation development of Clofazimine are intrinsically linked to its solubility and stability characteristics. This technical guide provides an in-depth analysis of the solubility and stability of this compound in a range of common solvents, offering critical data and experimental protocols for researchers and drug development professionals.

Solubility Profile of this compound (Clofazimine)

Clofazimine is characterized by its poor aqueous solubility, a factor that significantly influences its bioavailability and formulation strategies. Its solubility is markedly higher in organic solvents. The following tables summarize the quantitative solubility data for this compound in various solvents.

Solubility in Organic Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

| Dimethylformamide (DMF) | ~ 2 | Room Temperature | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~ 1 | Room Temperature | [1] |

| Chloroform | 70 (7% w/v) | Room Temperature | |

| Ethanol | ~ 0.2 | Room Temperature | [1] |

| Methanol | Slightly Soluble | Not Specified | [2] |

| Acetone | Poorly Soluble | Not Specified | [2] |

| Ethyl Acetate | Poorly Soluble | Not Specified | [2] |

| Ether | Very Slightly Soluble | Not Specified | [2] |

Solubility in Aqueous Systems

The aqueous solubility of Clofazimine is extremely low and is highly dependent on pH.[3]

| Solvent System | Solubility (µg/mL) | pH | Temperature (°C) | Reference |

| Water | Practically Insoluble (< 0.1) | Neutral | Not Specified | |

| Aqueous Buffers | Sparingly Soluble | Not Specified | Not Specified | [1] |

| 1:1 DMF:PBS | ~ 500 | 7.2 | Not Specified | [1] |

| Aqueous Media | 0.210 | Not Specified | Not Specified | [3] |

Stability of this compound (Clofazimine)

The stability of Clofazimine is a critical parameter for its storage, formulation, and therapeutic efficacy.

Solid-State Stability

As a crystalline solid, Clofazimine is stable for at least four years when stored at -20°C.[1]

Solution Stability

Aqueous solutions of Clofazimine are not recommended for storage for more than one day.[1] A study on extemporaneously prepared oral suspensions (10 mg/mL in Ora-Blend SF) showed good chemical stability for at least 60 days when stored at room temperature, retaining over 94% of the initial concentration.[4][5] Interestingly, the degradation was slightly faster at 4°C.[4][5]

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. Clofazimine is susceptible to degradation under acidic and oxidative conditions.

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines a general procedure for determining the solubility of this compound in a given solvent.

Methodology:

-

Preparation: Accurately weigh an amount of this compound powder that is in excess of its expected solubility and add it to a sealed container with a precise volume of the solvent of interest.

-

Equilibration: The container is then agitated (e.g., using a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Preparation for Analysis: After equilibration, the suspension is centrifuged at high speed to pellet the undissolved solid. A known volume of the clear supernatant is carefully removed.

-

Analysis: The supernatant is appropriately diluted with a suitable solvent (often the mobile phase of the analytical method). The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.